Molecular Weight and Lipophilicity vs. Des-Thio Analog
Relative to the direct des-thio comparator 1-methylimidazole-5-carboxylic acid (CAS 41806-40-0), 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid possesses a molecular weight increase of 46.1 g/mol (172.21 vs. 126.11 g/mol) and an estimated logP elevation of approximately 1.0–1.5 units attributable to the sulfur atom insertion . This increase in lipophilicity is expected to enhance passive membrane permeability in cell-based assays, a critical parameter for intracellular target engagement. The comparator 1-methylimidazole-5-carboxylic acid has experimentally determined logP values of –0.1 (XLogP3) to 0.41 (ACD/LogP) ; while no experimentally measured logP is available for the target compound, the predicted contribution of the –SCH3 group to logP is consistent with established Hansch π constants for aromatic S-methyl (π ≈ +0.6 to +1.0) .
ΔlogP +1.0–1.5 units (est.)
| Evidence Dimension | Molecular weight and lipophilicity (logP) |
|---|---|
| Target Compound Data | MW = 172.21 g/mol; logP not experimentally determined (predicted increase vs. des-thio comparator) |
| Comparator Or Baseline | 1-Methylimidazole-5-carboxylic acid: MW = 126.11 g/mol; logP = –0.1 (XLogP3) to 0.41 (ACD/LogP) |
| Quantified Difference | ΔMW = +46.1 g/mol; ΔlogP estimated +1.0 to +1.5 units (class-level inference based on Hansch constants for –SCH3) |
| Conditions | In silico prediction and literature-derived physicochemical constants; no direct experimental head-to-head logP measurement available |
Why This Matters
A 46 Da molecular weight increase combined with a >1.0 logP unit elevation can shift a compound from the high-aqueous-solubility / low-membrane-permeability quadrant to a more balanced drug-like profile, directly impacting suitability for cell-permeable probe design.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC, 1995. π constant for aromatic S-CH3: ~+0.6 to +1.0. View Source
